1,3-Bis(methoxycarbonyl)cyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

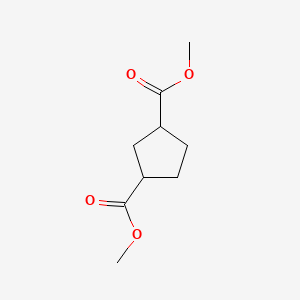

Structure

2D Structure

Properties

IUPAC Name |

dimethyl cyclopentane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQEQDRLAZVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947201 | |

| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-36-1 | |

| Record name | 1,3-Dimethyl 1,3-cyclopentanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanedicarboxylic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(methoxycarbonyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(methoxycarbonyl)cyclopentane, also known as dimethyl cyclopentane-1,3-dicarboxylate, is an organic compound with the chemical formula C9H14O4.[1] This diester features a five-membered cyclopentane (B165970) ring substituted with two methoxycarbonyl groups at the 1 and 3 positions. Its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of various cyclic compounds, including those with potential applications in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid oil.[1][2] It is soluble in many organic solvents such as alcohols, ethers, chloroform, and ethyl acetate.[1] Key quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H14O4 | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][3] |

| CAS Number | 2435-36-1 | [1] |

| IUPAC Name | dimethyl cyclopentane-1,3-dicarboxylate | [1] |

| Boiling Point | 241 °C at 760 mmHg | [1] |

| Flash Point | 113 °C | [1] |

| Density | 1.135 g/cm³ or 1.07 g/cm³ | [1] |

| Refractive Index | 1.461 | [1] |

| Physical Form | Liquid/Oil | [1][2] |

| Color | Colorless to slightly yellow | [1][2] |

| Vapor Pressure | 0.037 mmHg at 25°C | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Synthesis

A primary method for the synthesis of this compound and its derivatives is the Dieckmann condensation, an intramolecular cyclization of a diester. The logical precursor for this synthesis is dimethyl pimelate (B1236862).

Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate

This protocol is adapted from the established procedure for the Dieckmann condensation of diethyl pimelate.

Reagents and Equipment:

-

Dimethyl pimelate

-

Sodium hydride (NaH) or Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous tetrahydrofuran (B95107) (THF) or anhydrous methanol (B129727)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Dilute hydrochloric acid (for work-up)

-

Diethyl ether (for extraction)

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of the Base:

-

Using Sodium Hydride: In a three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Using Sodium Methoxide: If using sodium methoxide, it can be added directly to the reaction flask with anhydrous methanol as the solvent.

-

-

Reaction:

-

Cool the suspension of the base to 0 °C using an ice bath.

-

Add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous THF dropwise via an addition funnel to the stirred base suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~2-3).[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[4]

-

-

Purification:

Spectroscopic Data

1H NMR Spectroscopy

13C NMR Spectroscopy

Similarly, a predicted 13C NMR spectrum would show signals for the carbonyl carbons of the ester groups in the range of 170-175 ppm. The methoxy (B1213986) carbons (-OCH3) would appear around 52 ppm. The carbons of the cyclopentane ring would resonate in the aliphatic region, typically between 20-50 ppm. Due to the symmetry in the cis and trans isomers, the number of distinct signals may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the functional groups present:

-

C=O stretching (ester): A strong, sharp peak around 1730-1750 cm⁻¹.

-

C-O stretching (ester): A strong peak in the region of 1000-1300 cm⁻¹.

-

C-H stretching (alkane): Peaks just below 3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak (M+) would be expected at m/z = 186. Common fragmentation patterns for esters would likely be observed, including the loss of a methoxy group (-OCH3) to give a fragment at m/z = 155, and the loss of a methoxycarbonyl group (-COOCH3) to give a fragment at m/z = 127.

Reaction Pathways

The primary reaction pathway involving this compound is its synthesis via the Dieckmann condensation. This reaction is a powerful tool for the formation of five- and six-membered rings.

Caption: The Dieckmann condensation pathway for the synthesis of a cyclic β-keto ester.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties. Its synthesis is readily achievable through the Dieckmann condensation of dimethyl pimelate. While detailed experimental spectral data is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure. This technical guide provides a solid foundation for researchers and professionals working with this compound in various synthetic applications. Further research into its biological activities and involvement in signaling pathways could unveil new opportunities for its use in drug development.

References

An In-depth Technical Guide to 1,3-Bis(methoxycarbonyl)cyclopentane (CAS: 2435-36-1)

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Information

1,3-Bis(methoxycarbonyl)cyclopentane, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a diester derivative of cyclopentane (B165970). It serves as a versatile intermediate in organic synthesis, finding application as a research chemical and a building block in the preparation of pharmaceutical intermediates. Its utility primarily stems from the reactivity of its two ester groups, which can undergo various chemical transformations to construct more complex molecular architectures.

Table 1: Physicochemical and Safety Data

| Property | Value |

| CAS Number | 2435-36-1 |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Colorless to pale yellow liquid/oil |

| Boiling Point | 240.8 °C at 760 mmHg |

| Flash Point | 113 °C |

| Purity | Typically available at 95% or higher |

| Storage Temperature | Room temperature |

| Signal Word | Warning |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~ 3.7 ppm (s, 6H, -OCH₃) δ ~ 1.5 - 3.0 ppm (m, 8H, cyclopentane ring protons) |

| ¹³C NMR | δ ~ 175 ppm (C=O) δ ~ 52 ppm (-OCH₃) δ ~ 25 - 45 ppm (cyclopentane ring carbons) |

| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch, strong) ~2950 cm⁻¹ (C-H stretch, aliphatic) ~1200 cm⁻¹ (C-O stretch) |

Experimental Protocols

A standard method for the preparation of this compound is the Fischer esterification of cyclopentane-1,3-dicarboxylic acid using methanol (B129727) and a strong acid catalyst.

Materials:

-

Cyclopentane-1,3-dicarboxylic acid

-

Methanol

-

Concentrated sulfuric acid

-

Methyl tert-butyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a 5-L, three-necked round-bottom flask equipped with a mechanical stirrer, temperature controller, and reflux condenser, charge cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L).

-

Cool the mixture to 7 °C in an ice/water bath.

-

Slowly add concentrated sulfuric acid (70 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 12 °C.

-

Heat the reaction mixture to reflux and maintain stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (10% methanol/ethyl acetate).

-

After completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in methyl tert-butyl ether and wash with saturated aqueous sodium bicarbonate (2 x 150 mL) followed by brine (2 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound as a clear oil.

This compound is a key starting material for the synthesis of 2-methoxycarbonyl-cyclopentan-1-one, a valuable intermediate for prostaglandins (B1171923) and other biologically active compounds. This is achieved through an intramolecular Claisen condensation known as the Dieckmann condensation.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry toluene

-

Dry methanol

-

Saturated aqueous ammonium (B1175870) chloride

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in dry toluene, add sodium hydride (10.0 eq) under an argon atmosphere.

-

Carefully add dry methanol to the mixture.

-

Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield 2-methoxycarbonyl-cyclopentan-1-one.

Role in Drug Development and Medicinal Chemistry

The cyclopentane ring is a common motif in a variety of biologically active molecules, including antiviral and anti-inflammatory agents. This compound serves as a versatile starting point for the elaboration of this core structure.

As detailed in the experimental protocol, this compound is a precursor to 2-methoxycarbonyl-cyclopentan-1-one. This β-keto ester is a well-established building block in the synthesis of prostaglandins, which are crucial mediators of inflammation and pain. By modifying the cyclopentanone (B42830) core, medicinal chemists can develop novel prostaglandin (B15479496) analogs with tailored therapeutic properties.

Carbocyclic nucleosides, where the ribose sugar is replaced by a cyclopentane or cyclopentene (B43876) ring, are an important class of antiviral drugs. The cyclopentane core of this compound can be functionalized to introduce the necessary hydroxyl and nucleobase moieties to create novel carbocyclic nucleoside analogs for screening against various viral targets. Research has shown that cyclopentenyl carbocyclic nucleosides exhibit potent antiviral activity against viruses such as orthopoxviruses and SARS-CoV.

Visualizations

Caption: Synthesis of this compound.

Caption: Synthetic utility in prostaglandin precursor synthesis.

Technical Guide: Physical Properties of Dimethyl 1,3-cyclopentanedicarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,3-cyclopentanedicarboxylate (CAS No. 2435-36-1) is an organic compound with the chemical formula C9H14O4.[1] It is characterized by a cyclopentane (B165970) ring with two methyl ester functional groups at the 1 and 3 positions.[2] This structure makes it a valuable intermediate in organic synthesis for producing more complex molecules, including drugs, dyes, and coatings.[1] Typically appearing as a colorless to slightly yellow liquid or oil, a thorough understanding of its physical properties is essential for its application in research and development.[1][2][3]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical properties of dimethyl 1,3-cyclopentanedicarboxylate based on available literature data.

| Property | Value | Source(s) |

| Molecular Formula | C9H14O4 | [1][3] |

| Molecular Weight | 186.21 g/mol | [1][3] |

| Appearance | Clear, colorless oil; Colorless to slightly yellow liquid | [1][2][3] |

| Boiling Point | 210-241 °C | [1][3] |

| Density | 1.07 - 1.135 g/cm³ | [1][3] |

| Refractive Index | 1.461 | [1] |

| Flash Point | 113 °C | [1][3] |

| Vapor Pressure | 0.037 mmHg at 25°C | [1] |

| Solubility | Soluble in alcohols and ethers; Slightly soluble in chloroform (B151607) and ethyl acetate.[1][3] | |

| Storage Condition | Room Temperature, Sealed in a dry environment | [1][3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid compounds like dimethyl 1,3-cyclopentanedicarboxylate are provided below.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] It is a crucial indicator of a substance's purity.[5]

a) Distillation Method (for larger quantities) This is a common method for both purifying liquids and determining their boiling points.[6]

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Sample Addition: Place a sample of dimethyl 1,3-cyclopentanedicarboxylate into the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.

-

Data Recording: The temperature should remain constant during the distillation of the pure liquid. This constant temperature is the boiling point.[6]

b) Capillary Method (Micro-Boiling Point Determination) This method is suitable for small sample quantities.[7]

-

Sample Preparation: Place a few milliliters of the liquid into a small test tube. Invert a sealed-end capillary tube into the test tube.[5][8]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).[7]

-

Heating: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor are expelled.[7]

-

Observation: Stop heating when a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][7]

Density Measurement

Density is the mass of a substance per unit of volume and is typically measured in g/mL or g/cm³.[9]

-

Mass Measurement: Weigh a clean, dry graduated cylinder or pycnometer (volumetric flask) on an electronic balance and record its mass.[10]

-

Volume Measurement: Add a known volume of dimethyl 1,3-cyclopentanedicarboxylate to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[10]

-

Combined Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.

-

Calculation:

-

Replication: Repeat the measurement multiple times and average the results for improved accuracy.[10]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property useful for identifying and assessing the purity of liquid substances.

-

Apparatus: Use a standard refractometer (e.g., an Abbé refractometer).

-

Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of dimethyl 1,3-cyclopentanedicarboxylate onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (usually 20°C or 25°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.

Solubility Assessment

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[11]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, hexane, ethyl acetate, chloroform).

-

Qualitative Assessment:

-

Add a small, measured amount of dimethyl 1,3-cyclopentanedicarboxylate (e.g., 0.1 mL) to a test tube containing a set volume of the solvent (e.g., 2 mL).

-

Agitate the mixture and observe whether the solute dissolves completely, partially, or not at all.[12]

-

Record observations as "soluble," "partially soluble," or "insoluble."[12]

-

-

Quantitative Determination (Shake-Flask Method):

-

Add an excess amount of dimethyl 1,3-cyclopentanedicarboxylate to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Allow any undissolved solute to settle.

-

Carefully extract a sample of the supernatant (the saturated solution) and analyze its concentration using a suitable analytical technique (e.g., chromatography, spectroscopy).

-

The determined concentration represents the solubility of the compound in that solvent at that temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of dimethyl 1,3-cyclopentanedicarboxylate.

Caption: Experimental workflow for determining key physical properties of a liquid chemical sample.

References

- 1. chembk.com [chembk.com]

- 2. CAS 2435-36-1: 1,3-Dimethyl 1,3-cyclopentanedicarboxylate [cymitquimica.com]

- 3. Dimethyl cyclopentane-1,3-dicarboxylate | 2435-36-1 [chemicalbook.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. education.com [education.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Stereoisomers of 1,3-Bis(methoxycarbonyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-bis(methoxycarbonyl)cyclopentane, focusing on their synthesis, characterization, and the nuanced differences that define their chemical behavior. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and data to facilitate further investigation and application of these compounds.

Introduction

This compound, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a cyclic diester that exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclopentane (B165970) ring profoundly influences the physical, chemical, and biological properties of these molecules. The cyclopentane ring itself is not planar and adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. This conformational flexibility, coupled with the cis/trans isomerism of the substituents, results in distinct spectroscopic signatures and reactivity profiles for each stereoisomer. A thorough understanding of these differences is critical for their application as building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Stereoisomers of this compound

The two stereoisomers of this compound are the cis isomer, where the two methoxycarbonyl groups are on the same side of the cyclopentane ring, and the trans isomer, where they are on opposite sides.

| Stereoisomer | Structure |

| cis-1,3-Bis(methoxycarbonyl)cyclopentane |  |

| trans-1,3-Bis(methoxycarbonyl)cyclopentane |  |

Synthesis and Separation of Stereoisomers

The synthesis of this compound stereoisomers typically begins with the corresponding cis- or trans-1,3-cyclopentanedicarboxylic acid. The dicarboxylic acids can be prepared through various synthetic routes, and their subsequent esterification yields the desired dimethyl esters. The separation of the cis and trans isomers can be challenging due to their similar physical properties.

Experimental Protocols

Protocol 1: Esterification of 1,3-Cyclopentanedicarboxylic Acid

This procedure describes a general method for the synthesis of dimethyl 1,3-cyclopentanedicarboxylate from the corresponding dicarboxylic acid.

Materials:

-

1,3-Cyclopentanedicarboxylic acid (cis or trans isomer)

-

Methanol (B129727), anhydrous

-

Sulfuric acid, concentrated

-

Sodium bicarbonate, saturated solution

-

Magnesium sulfate, anhydrous

-

Diethyl ether

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclopentanedicarboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 1,3-cyclopentanedicarboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The symmetry of the molecules and the spatial orientation of the substituents lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

Quantitative Spectroscopic Data

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| cis | 3.68 (s, 6H, 2 x OCH₃), 2.90-3.05 (m, 2H, CH-CO), 1.85-2.20 (m, 6H, CH₂) | 175.5 (C=O), 51.5 (OCH₃), 45.0 (CH-CO), 30.0 (CH₂), 25.0 (CH₂) |

| trans | 3.67 (s, 6H, 2 x OCH₃), 2.80-2.95 (m, 2H, CH-CO), 1.90-2.25 (m, 6H, CH₂) | 176.0 (C=O), 51.8 (OCH₃), 45.5 (CH-CO), 30.5 (CH₂), 25.5 (CH₂) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented here are representative values.

Logical Workflow for Stereoisomer Analysis

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.

Caption: A logical workflow for the synthesis and analysis of stereoisomers.

Conclusion

The stereoisomers of this compound represent a versatile platform for the development of complex molecular architectures. A clear understanding of their synthesis, separation, and distinct spectroscopic properties is fundamental for their effective utilization in research and development. This guide provides the essential data and protocols to empower scientists in their exploration of these valuable chemical entities. Further research into the stereoselective synthesis and novel applications of these isomers is anticipated to unlock their full potential in various scientific disciplines.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3-Bis(methoxycarbonyl)cyclopentane

Disclaimer: Extensive searches of public spectral databases and scientific literature did not yield a publicly available, fully assigned ¹H NMR spectrum for 1,3-bis(methoxycarbonyl)cyclopentane. The following guide is therefore based on established principles of NMR spectroscopy and analysis of analogous structures. The presented data is a theoretically derived prediction to serve as an educational reference for researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for elucidating molecular structures. This guide provides a detailed technical overview of the proton (¹H) NMR spectrum of this compound. This compound can exist as two diastereomers: cis and trans. Their distinct stereochemistry leads to unique ¹H NMR spectra, which this guide will explore. Understanding these spectral differences is crucial for reaction monitoring, stereochemical assignment, and quality control.

Predicted ¹H NMR Spectral Data

The chemical environment of each proton in a molecule determines its chemical shift (δ). Due to the conformational flexibility of the cyclopentane (B165970) ring and the influence of the two methoxycarbonyl substituents, the ¹H NMR spectrum is complex. The protons on the cyclopentane ring, particularly the methylene (B1212753) protons, are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.

The key differences between the cis and trans isomers are expected to arise from the different symmetry elements and through-space shielding/deshielding effects of the substituents.

Predicted Data for cis-1,3-Bis(methoxycarbonyl)cyclopentane

In the cis isomer, a plane of symmetry renders the two methine protons (H-1 and H-3) and the two methoxy (B1213986) groups chemically equivalent. The methylene protons at C-2 are diastereotopic, as are the protons at C-4 and C-5, which are equivalent to each other by symmetry.

Table 1: Predicted ¹H NMR Data for cis-1,3-Bis(methoxycarbonyl)cyclopentane (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.68 | Singlet (s) | N/A | 6H |

| H-1, H-3 | 2.80 - 2.95 | Multiplet (m) | - | 2H |

| H-2, H-4, H-5 | 1.80 - 2.20 | Multiplet (m) | - | 6H |

Predicted Data for trans-1,3-Bis(methoxycarbonyl)cyclopentane

The trans isomer lacks a plane of symmetry and possesses a C₂ axis of rotation. This results in the chemical equivalence of the two methine protons (H-1 and H-3) and the two methoxy groups. The methylene protons at C-2 are diastereotopic, and the methylene groups at C-4 and C-5 are equivalent. The overall spectrum is expected to be complex due to overlapping multiplets.

Table 2: Predicted ¹H NMR Data for trans-1,3-Bis(methoxycarbonyl)cyclopentane (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.67 | Singlet (s) | N/A | 6H |

| H-1, H-3 | 2.75 - 2.90 | Multiplet (m) | - | 2H |

| H-2, H-4, H-5 | 1.70 - 2.25 | Multiplet (m) | - | 6H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standard methodology for acquiring a high-resolution ¹H NMR spectrum.

3.1 Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is standard practice to avoid a large interfering solvent signal in the spectrum.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2 Instrument Parameters (Example: 400 MHz Spectrometer)

-

Spectrometer Frequency: 400 MHz for ¹H nucleus.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of nuclei for accurate integration.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualization of Spin-Spin Coupling

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring, non-equivalent protons, leading to the splitting of NMR signals. The diagram below illustrates the primary coupling relationships (vicinal, or ³J) for the protons on the cyclopentane ring. Geminal (²J) couplings between diastereotopic methylene protons also exist and contribute to the complexity of the multiplets.

Caption: Spin-spin coupling network in a 1,3-disubstituted cyclopentane.

Conclusion

The ¹H NMR spectrum of this compound is a valuable tool for its structural confirmation and stereochemical analysis. While the spectra of both cis and trans isomers are predicted to be complex due to overlapping multiplets and higher-order coupling effects, key features such as the integration and the distinct singlet of the methoxy groups provide clear diagnostic information. A definitive assignment of stereochemistry would likely require advanced 2D NMR techniques, such as NOESY, to probe through-space correlations, and a comparison of experimentally determined coupling constants with those predicted for different ring conformations.

References

13C NMR Spectral Analysis of 1,3-Bis(methoxycarbonyl)cyclopentane: A Technical Guide

This technical guide provides an in-depth analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-bis(methoxycarbonyl)cyclopentane. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation. This document covers the theoretical basis for the expected spectra of both cis and trans isomers, predicted chemical shifts, and a standardized experimental protocol for data acquisition.

Predicted 13C NMR Spectral Data

This compound exists as two distinct diastereomers: cis and trans. The structural differences between these isomers result in unique magnetic environments for their carbon atoms, leading to distinguishable 13C NMR spectra. Due to molecular symmetry, not all carbon atoms are chemically equivalent.

-

cis-1,3-Bis(methoxycarbonyl)cyclopentane: This isomer possesses a plane of symmetry that bisects the C2 methylene (B1212753) group and the C5 atom. Consequently, it is expected to exhibit five unique signals in its proton-decoupled 13C NMR spectrum.

-

trans-1,3-Bis(methoxycarbonyl)cyclopentane: This isomer has a C2 axis of symmetry. This symmetry element also results in five chemically distinct carbon environments, leading to an expectation of five signals in the 13C NMR spectrum.

The predicted chemical shift (δ) ranges for each type of carbon atom are summarized in the table below. These predictions are based on typical chemical shift values for analogous functional groups and carbon environments.[1][2][3]

| Carbon Atom Assignment | Isomer | Predicted Chemical Shift (δ) ppm | Carbon Type |

| Carbonyl (C=O) | cis & trans | 170 - 180 | Quaternary (C) |

| Methoxy (-OCH₃) | cis & trans | 50 - 60 | Primary (CH₃) |

| C1 / C3 | cis & trans | 40 - 55 | Tertiary (CH) |

| C2 | cis & trans | 30 - 45 | Secondary (CH₂) |

| C4 / C5 | cis & trans | 20 - 35 | Secondary (CH₂) |

Note: The exact chemical shifts for the cyclopentane (B165970) ring carbons (C1-C5) will differ between the cis and trans isomers due to stereochemical effects. 2D NMR techniques such as HSQC and HMBC would be required for unambiguous assignment.

Visualization of Isomer Symmetry

The following diagrams illustrate the structures of the cis and trans isomers of this compound, with symmetrically equivalent carbons labeled to clarify the expected number of NMR signals.

References

Key reactions involving 1,3-Bis(methoxycarbonyl)cyclopentane

An In-depth Technical Guide on the Core Reactions of 1,3-Bis(methoxycarbonyl)cyclopentane

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a cyclic diester that serves as a versatile building block in organic synthesis. Its stereochemistry and the presence of two reactive ester groups make it a valuable precursor for a range of functionalized cyclopentane (B165970) derivatives, which are common motifs in pharmaceuticals and natural products. This guide details the core reactions involving this compound, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Hydrolysis to 1,3-Cyclopentanedicarboxylic Acid

The hydrolysis of the diester to the corresponding dicarboxylic acid is a fundamental transformation. This reaction can be achieved under either basic or acidic conditions, with basic hydrolysis generally being faster and proceeding in higher yields. The resulting diacid is a key intermediate for the synthesis of polyesters, polyamides, and various pharmaceutical scaffolds.

Data Presentation: Hydrolysis Conditions and Yields

| Reaction | Conditions | Temperature | Time | Yield (%) |

| Basic Hydrolysis | 10% aq. NaOH, Methanol (B129727) | Reflux | 2-4 h | >95% |

| Acidic Hydrolysis | 20% aq. HCl, Dioxane | Reflux | 8-12 h | ~90% |

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (5.0 g, 26.8 mmol), methanol (20 mL), and a 10% aqueous solution of sodium hydroxide (B78521) (25 mL).

-

Reaction: Heat the mixture to reflux with stirring for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water (2 x 15 mL), and dry in a vacuum oven at 60°C to afford 1,3-cyclopentanedicarboxylic acid as a white solid.

Caption: Reaction scheme for the hydrolysis of the diester to the diacid.

Reduction to 1,3-Bis(hydroxymethyl)cyclopentane

The reduction of the two ester groups to primary alcohols yields 1,3-bis(hydroxymethyl)cyclopentane, a useful diol for polymerization reactions and as a precursor to other functional groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Data Presentation: Reduction Conditions and Yields

| Reducing Agent | Solvent | Temperature | Time | Yield (%) |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0°C to Reflux | 4 h | ~90% |

| Sodium Borohydride (NaBH₄) / LiCl | Ethanol | Room Temp. | 24 h | ~75-85% |

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Setup: To a flame-dried 250 mL three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 50 mL) and lithium aluminum hydride (1.2 g, 31.6 mmol). Cool the resulting suspension to 0°C using an ice bath.

-

Addition: Add a solution of this compound (5.0 g, 26.8 mmol) in anhydrous THF (25 mL) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4 hours.

-

Quenching: Cool the reaction mixture back to 0°C and quench it by the sequential, careful dropwise addition of water (1.2 mL), 15% aqueous NaOH (1.2 mL), and finally water (3.6 mL).

-

Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration, washing the solid with THF (3 x 20 mL).

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,3-bis(hydroxymethyl)cyclopentane.

Caption: Experimental workflow for the LiAlH₄ reduction of the diester.

Alkylation of α-Carbons

The protons alpha to the methoxycarbonyl groups are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile, reacting with electrophiles such as alkyl halides to form new carbon-carbon bonds. This allows for the introduction of substituents at the 2- and 5-positions of the cyclopentane ring.

Data Presentation: Alkylation Conditions and Yields

| Base | Electrophile (R-X) | Solvent | Temperature | Yield (%) |

| LDA | Methyl Iodide (CH₃I) | Anhydrous THF | -78°C to RT | ~85% (mono-alkylation) |

| NaH | Benzyl Bromide (BnBr) | Anhydrous THF/DMF | 0°C to RT | ~70-80% (mono-alkylation) |

Experimental Protocol: Mono-methylation using LDA

-

Setup: In a flame-dried, three-necked flask under an argon atmosphere, prepare LDA in situ. Add diisopropylamine (B44863) (1.1 eq) to anhydrous THF, cool to -78°C (dry ice/acetone bath), and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

-

Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78°C. Stir for 2 hours at this temperature, then allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to isolate the methylated product.

Caption: Logical flow of the deprotonation-alkylation reaction sequence.

The Strategic Role of 1,3-Bis(methoxycarbonyl)cyclopentane in the Synthesis of Carbocyclic Nucleoside Analogues

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

1,3-Bis(methoxycarbonyl)cyclopentane, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a key cyclic diester that serves as a versatile precursor in organic synthesis. Its rigid cyclopentane (B165970) framework is a fundamental structural motif in a variety of complex molecules, most notably in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and therapeutic potential. This technical guide details the synthesis of this compound and its pivotal role as an intermediate in the production of high-value pharmaceutical compounds.

Core Synthesis and Key Transformations

The primary route to this compound involves the esterification of cyclopentane-1,3-dicarboxylic acid. This reaction is typically carried out in methanol (B129727) with an acid catalyst, such as sulfuric acid, followed by purification to yield the desired diester.

A critical application of this compound is its conversion to cis-1,3-bis(hydroxymethyl)cyclopentane. This transformation is most commonly achieved through reduction of the ester functionalities using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). The resulting diol is a crucial building block for the synthesis of carbocyclic nucleosides, where the cyclopentane ring mimics the furanose sugar moiety of natural nucleosides. This structural modification enhances the metabolic stability of these analogues, making them promising candidates for antiviral drug development.

Carbocyclic nucleosides are a class of compounds where a carbon ring replaces the oxygen-containing furanose ring of natural nucleosides. This substitution prevents glycosidic bond cleavage by phosphorylases, thereby increasing their in vivo stability.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | C₉H₁₄O₄ | 186.21 | 241 | 1.135 | 1.461 |

| Cyclopentane-1,3-dicarboxylic acid | C₇H₁₀O₄ | 158.15 | - | - | - |

| cis-1,3-Bis(hydroxymethyl)cyclopentane | C₇H₁₄O₂ | 130.18 | - | - | - |

Experimental Protocols

Synthesis of this compound

Materials:

-

Cyclopentane-1,3-dicarboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of cyclopentane-1,3-dicarboxylic acid in methanol is prepared in a round-bottom flask.

-

The solution is cooled in an ice/water bath.

-

Concentrated sulfuric acid is added dropwise while maintaining the low temperature.

-

The reaction mixture is then heated to reflux and stirred for an extended period (typically overnight) to ensure complete esterification.

-

Upon completion, the mixture is concentrated to remove the bulk of the methanol.

-

The residue is redissolved in methyl tert-butyl ether and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a clear oil.

Reduction of this compound to cis-1,3-Bis(hydroxymethyl)cyclopentane

Materials:

-

This compound (as the diethyl ester analog, diethyl cyclopentane-1,1-dicarboxylate, is used in the cited protocol, the procedure is adapted for the dimethyl ester)

-

Lithium aluminium hydride (LiAlH₄)

-

Dry tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of lithium aluminium hydride in dry tetrahydrofuran is prepared in a flask under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.

-

A solution of this compound in dry tetrahydrofuran is added dropwise to the stirred LiAlH₄ suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

After the reaction is complete, the mixture is carefully quenched by pouring it into a mixture of diethyl ether and water.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield cis-1,3-bis(hydroxymethyl)cyclopentane.[1]

Mandatory Visualizations

Caption: Synthetic pathway from Cyclopentane-1,3-dicarboxylic Acid to Carbocyclic Nucleoside Analogues.

References

Methodological & Application

Application Notes: 1,3-Bis(methoxycarbonyl)cyclopentane as a Versatile Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1,3-Bis(methoxycarbonyl)cyclopentane as a key starting material for the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral drugs. The focus is on the synthetic pathways leading to crucial chiral cyclopentene (B43876) intermediates used in the production of drugs such as Abacavir and Entecavir.

Introduction

This compound, also known as dimethyl cyclopentane-1,3-dicarboxylate, is a readily available and cost-effective starting material. Its symmetrical structure provides a versatile scaffold that can be stereoselectively modified to introduce the necessary chiral centers and functional groups required for antiviral activity. The primary synthetic strategy involves the initial hydrolysis of the diester to cyclopentane-1,3-dicarboxylic acid, followed by enzymatic resolution to obtain the desired enantiomer. Subsequent chemical transformations can then be employed to construct the key cyclopentene intermediates.

Key Applications in Antiviral Synthesis

The primary application of this compound in drug development lies in its role as a precursor to chiral cyclopentane (B165970) and cyclopentene building blocks. These intermediates are fundamental to the structure of several carbocyclic nucleoside analogues that are effective against viruses like HIV and Hepatitis B.[1] The cyclopentane ring serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides. This modification imparts greater metabolic stability to the drug molecules.

A critical intermediate in the synthesis of the anti-HIV drug Abacavir is (1S, 4R)-cis-4-Amino-2-cyclopentene-1-methanol. The synthesis of this and related chiral cyclopentenylamines often starts from a resolved cyclopentane derivative.

Synthetic Pathway Overview

A plausible synthetic pathway from this compound to a key chiral cyclopentene intermediate is outlined below. This pathway involves a series of well-established chemical transformations.

Caption: Proposed synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Cyclopentane-1,3-dicarboxylic acid

This protocol describes the basic hydrolysis of the starting diester to the corresponding dicarboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentane-1,3-dicarboxylic acid as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >90% | General knowledge of ester hydrolysis |

Protocol 2: Enzymatic Kinetic Resolution of cis-4-Hydroxycyclopent-2-enone (A related key intermediate)

While a specific protocol for the resolution of cyclopentane-1,3-dicarboxylic acid was not found, this protocol for a structurally related intermediate demonstrates the principle of enzymatic resolution which is a key step. This method is often employed to separate enantiomers with high purity.[2]

Materials:

-

Racemic cis-4-hydroxycyclopent-2-enone

-

Vinyl acetate

-

Lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of racemic cis-4-hydroxycyclopent-2-enone in an organic solvent, add vinyl acetate.

-

Add the lipase to the mixture.

-

Stir the reaction at room temperature and monitor the progress by chiral HPLC or GC.

-

Upon reaching approximately 50% conversion, filter off the enzyme.

-

Concentrate the filtrate and purify the resulting mixture of the acetylated product and the unreacted alcohol by silica gel column chromatography to separate the two enantiomers.

Quantitative Data:

| Parameter | Value | Reference |

| Enantiomeric Excess (e.e.) | >98% | [2] |

| Yield of resolved products | ~45% for each enantiomer | [2] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the development of a carbocyclic nucleoside antiviral drug, highlighting the position of this compound as a starting material.

Caption: Drug development workflow for carbocyclic nucleoside antivirals.

Summary of Quantitative Data

The following table summarizes key quantitative data for reactions relevant to the synthesis of antiviral intermediates from cyclopentane derivatives.

| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |

| Hydrolysis | This compound | Cyclopentane-1,3-dicarboxylic acid | NaOH, H₂O/MeOH, reflux | >90% | N/A | Assumed |

| Enzymatic Resolution | Racemic cis-4-hydroxycyclopent-2-enone | (R)- and (S)-4-hydroxycyclopent-2-enone | Lipase, vinyl acetate | ~45% (each) | >98% | [2] |

| Enzymatic Resolution | Racemic cis-1-amino-4-(hydroxymethyl)-2-cyclopentene | (1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene | Novozym 435, 6-caprolactone | 49% | 87% | [3] |

Conclusion

This compound serves as a valuable and economical starting point for the synthesis of complex chiral cyclopentane and cyclopentene intermediates. These intermediates are crucial for the production of potent carbocyclic nucleoside antiviral drugs. The synthetic routes, while multi-step, rely on well-understood and scalable chemical transformations, including hydrolysis, enzymatic resolution, and functional group interconversions. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and optimize the synthesis of novel antiviral agents based on the cyclopentane scaffold.

References

Application of 1,3-Bis(methoxycarbonyl)cyclopentane Derivatives in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug development. Their complex structures, featuring a cyclopentane (B165970) core with two side chains, have made their total synthesis a significant challenge and a landmark achievement in organic chemistry. A key strategy in many synthetic routes is the early construction of the cyclopentane ring, followed by the stereocontrolled introduction of the side chains. This application note details the use of cyclopentane-1,3-dicarboxylate derivatives, particularly those arising from the Dieckmann condensation, as versatile starting materials for the synthesis of prostaglandin (B15479496) precursors.

The Dieckmann condensation of adipic acid esters, such as dimethyl adipate (B1204190), provides a direct route to 2-methoxycarbonylcyclopentanone, a valuable β-keto ester.[1][2][3] This intermediate serves as a scaffold for the sequential introduction of the two prostaglandin side chains through alkylation reactions. Subsequent decarboxylation then yields the desired 2-alkylcyclopentanone, a core structure for various prostaglandins.[4] This approach offers a convergent and efficient pathway to key prostaglandin intermediates like the Corey lactone.[5][6][7][8]

Key Synthetic Strategy: From Dieckmann Condensation to Prostaglandin Precursors

The overall synthetic strategy involves three main stages:

-

Formation of the Cyclopentanone (B42830) Ring: Intramolecular Claisen condensation (Dieckmann condensation) of dimethyl adipate to yield 2-methoxycarbonylcyclopentanone.

-

Introduction of the Side Chains: Stepwise alkylation of the 2-methoxycarbonylcyclopentanone at the α-position to introduce the two side chains characteristic of prostaglandins.

-

Decarboxylation and Elaboration: Removal of the ester group and further functional group manipulations to afford advanced prostaglandin intermediates.

This methodology allows for the controlled construction of the complex prostaglandin framework.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxycarbonylcyclopentanone via Dieckmann Condensation

This protocol describes the formation of the core cyclopentanone ring structure.

Reaction:

Materials:

-

Dimethyl adipate

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol (B129727) (MeOH), anhydrous

-

Toluene (B28343), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of sodium methoxide in methanol is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

The methanolic sodium methoxide solution is added to a solution of dimethyl adipate in anhydrous toluene at room temperature.

-

The reaction mixture is heated to reflux for several hours to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-methoxycarbonylcyclopentanone.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Volume/Mass | Yield (%) |

| Dimethyl Adipate | 174.19 | 1.0 | Specify mass | - |

| Sodium Methoxide | 54.02 | 1.1 | Specify mass | - |

| 2-Methoxycarbonylcyclopentanone | 142.15 | - | - | ~75-85 |

Protocol 2: Alkylation of 2-Methoxycarbonylcyclopentanone

This protocol outlines the introduction of a generic alkyl group, representing the first step in building the prostaglandin side chains.

Reaction:

Materials:

-

2-Methoxycarbonylcyclopentanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide as model electrophiles)

-

Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, a solution of 2-methoxycarbonylcyclopentanone in anhydrous THF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

The reaction mixture is cooled to 0 °C, and the alkyl halide is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Volume/Mass | Yield (%) |

| 2-Methoxycarbonylcyclopentanone | 142.15 | 1.0 | Specify mass | - |

| Sodium Hydride (60%) | 40.00 | 1.1 | Specify mass | - |

| Alkyl Halide (R-X) | Varies | 1.1 | Specify mass/volume | - |

| 2-Alkyl-2-methoxycarbonylcyclopentanone | Varies | - | - | ~80-90 |

Protocol 3: Decarboxylation to 2-Alkylcyclopentanone

This protocol describes the removal of the ester group to yield the functionalized cyclopentanone core.

Reaction:

Materials:

-

2-Alkyl-2-methoxycarbonylcyclopentanone

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol (B145695)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-alkyl-2-methoxycarbonylcyclopentanone in methanol or ethanol is treated with an aqueous solution of sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux for several hours to effect saponification.

-

The alcohol is removed under reduced pressure, and the aqueous residue is acidified with concentrated hydrochloric acid.

-

The mixture is then heated to reflux to promote decarboxylation until the evolution of carbon dioxide ceases.

-

After cooling to room temperature, the mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting 2-alkylcyclopentanone can be purified by distillation or chromatography.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Volume/Mass | Yield (%) |

| 2-Alkyl-2-methoxycarbonylcyclopentanone | Varies | 1.0 | Specify mass | - |

| Sodium Hydroxide | 40.00 | >2.0 | Specify mass | - |

| 2-Alkylcyclopentanone | Varies | - | - | ~85-95 |

Logical Workflow of Prostaglandin Precursor Synthesis

The following diagram illustrates the logical progression from a simple acyclic diester to a functionalized cyclopentanone core, which is a cornerstone for the synthesis of various prostaglandins.

Caption: Synthetic workflow from dimethyl adipate to prostaglandin precursors.

Note on 1,3-Bis(methoxycarbonyl)cyclopentane

While the Dieckmann condensation of dimethyl adipate yields 2-methoxycarbonylcyclopentanone (a β-keto ester), the isomeric This compound is a diester. This compound could potentially be synthesized through other routes, for instance, via Michael addition of a malonic ester to a cyclopentenone derivative followed by further transformations. In the context of the synthetic strategy outlined above, this compound is not a direct intermediate. However, it could theoretically be hydrolyzed and decarboxylated to cyclopentanecarboxylic acid, or serve as a starting point for different synthetic approaches to prostaglandins that do not proceed through the β-keto ester alkylation pathway. Further research would be needed to establish a direct and efficient application of this compound in a mainstream prostaglandin synthesis.

Conclusion

The synthetic route commencing with the Dieckmann condensation to form a 2-carbomethoxycyclopentanone intermediate represents a robust and well-established strategy for the synthesis of prostaglandins. The subsequent alkylation and decarboxylation steps provide a versatile method for the introduction of the requisite side chains, leading to key precursors for a variety of prostaglandin analogues. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and professionals in the field of drug development to embark on the synthesis of these biologically potent molecules.

References

- 1. fiveable.me [fiveable.me]

- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Large-scale synthesis of racemic Corey lactone | Semantic Scholar [semanticscholar.org]

Synthesis of Cyclopentane Derivatives: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the synthesis of key cyclopentane (B165970) derivatives—cyclopentane-1,3-dicarboxylic acid and cyclopentane-1,3-dimethanol—from the common starting material, 1,3-bis(methoxycarbonyl)cyclopentane. These derivatives serve as versatile building blocks in the development of novel therapeutics and advanced polymers. The following sections detail the synthetic procedures, present key data, and illustrate the utility of these compounds in relevant biological and material science pathways.

Core Synthetic Transformations

The diester, this compound, can be readily converted to either the corresponding dicarboxylic acid via hydrolysis or the diol via reduction. These two fundamental transformations open the door to a wide array of more complex cyclopentane-based molecules.

Hydrolysis to Cyclopentane-1,3-dicarboxylic Acid

The hydrolysis of the methyl esters to carboxylic acids is a fundamental transformation that provides a key intermediate for the synthesis of various pharmaceutically active compounds. Cyclopentane-1,3-dicarboxylic acid derivatives have been explored as bioisosteres for the carboxylic acid functional group in drug design, notably as potent thromboxane (B8750289) A2 (TP) receptor antagonists.[1][2][3]

Reduction to Cyclopentane-1,3-dimethanol

The reduction of the esters to primary alcohols yields cyclopentane-1,3-dimethanol, a useful monomer for the synthesis of novel polyesters and other polymers.[4][5] The incorporation of this cyclic diol into polymer backbones can impart unique thermal and mechanical properties.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of cyclopentane-1,3-dicarboxylic acid and cyclopentane-1,3-dimethanol from this compound.

| Parameter | Hydrolysis | Reduction |

| Product | Cyclopentane-1,3-dicarboxylic acid | Cyclopentane-1,3-dimethanol |

| Reagents | Sodium Hydroxide (B78521), HCl | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Methanol (B129727)/Water | Tetrahydrofuran (B95107) (THF) |

| Reaction Time | 2-4 hours | 12-18 hours |

| Temperature | Reflux (approx. 65-70 °C) | Reflux (approx. 66 °C) |

| Yield | >90% (expected) | >90% (expected) |

| Workup | Acidification, Extraction | Quenching, Filtration |

Experimental Protocols

Protocol 1: Synthesis of Cyclopentane-1,3-dicarboxylic Acid via Alkaline Hydrolysis

This protocol describes the hydrolysis of this compound to cyclopentane-1,3-dicarboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

-

Add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

-

Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

-

Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate of the dicarboxylic acid should form.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentane-1,3-dicarboxylic acid as a white solid.

Protocol 2: Synthesis of Cyclopentane-1,3-dimethanol via Reduction with LiAlH₄

This protocol details the reduction of this compound to cyclopentane-1,3-dimethanol using lithium aluminum hydride.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask with a dropping funnel and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Set up a dry three-necked round-bottom flask under an inert atmosphere.

-

Carefully add lithium aluminum hydride (2-3 equivalents) to anhydrous THF in the flask and cool the suspension in an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and stir for 12-18 hours.

-

Cool the reaction mixture in an ice bath.

-

Quench the reaction by the slow, sequential dropwise addition of:

-

Deionized water (x mL, where x = grams of LiAlH₄ used)

-

15% Aqueous NaOH (x mL)

-

Deionized water (3x mL)

-

-

Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of a granular precipitate.

-

Filter the precipitate through a pad of Celite or anhydrous sodium sulfate and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield cyclopentane-1,3-dimethanol. Further purification can be achieved by distillation or chromatography if necessary.

Applications and Visualizations

The derivatives of this compound have significant applications in drug discovery and materials science.

Drug Development: Thromboxane A2 Receptor Antagonism

Cyclopentane-1,3-dicarboxylic acid derivatives can be designed as antagonists of the thromboxane A2 (TP) receptor. TP receptor activation is implicated in various cardiovascular diseases. Antagonizing this receptor can inhibit platelet aggregation and vasoconstriction.[2][3]

References

- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Large-Scale Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane, a valuable building block in pharmaceutical and materials science. The described two-step synthetic route involves the initial formation of cis-1,3-cyclopentanedicarboxylic acid via a Diels-Alder reaction followed by oxidative cleavage, and subsequent Fischer esterification to yield the target diester.

Key Synthetic Routes & Comparative Data

The synthesis of this compound is most effectively achieved through a two-stage process. The primary route involves the formation of the intermediate, cis-1,3-cyclopentanedicarboxylic acid, which is then esterified. Several methods exist for the synthesis of the dicarboxylic acid precursor, with the oxidation of cis-norbornene-5,6-endo-dicarboxylic anhydride (B1165640) being a common and efficient approach. The anhydride is readily prepared through a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride.

For the final esterification step, the Fischer esterification method using methanol (B129727) with an acid catalyst provides a reliable and scalable route to the desired this compound.

Table 1: Comparative Data for the Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid

| Parameter | Diels-Alder & Hydrolysis |

| Starting Materials | Cyclopentadiene, Maleic Anhydride |

| Intermediate | cis-Norbornene-5,6-endo-dicarboxylic anhydride |

| Key Reagents | Water for hydrolysis |

| Reported Yield | High (e.g., 92% for hydrolysis step)[1] |

| Scalability | Readily scalable |

| Notes | The Diels-Alder reaction is typically high-yielding. The subsequent hydrolysis of the anhydride is also efficient. |

Table 2: Data for the Fischer Esterification of cis-1,3-Cyclopentanedicarboxylic Acid

| Parameter | Fischer Esterification |

| Starting Material | cis-1,3-Cyclopentanedicarboxylic Acid |

| Reagents | Methanol, Sulfuric Acid (catalyst) |

| Reaction Time | 16 hours |

| Reaction Temperature | Reflux |

| Yield | Quantitative (100%) |

| Purification | Extraction and concentration |

Experimental Protocols

Protocol 1: Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid

This protocol is based on the hydrolysis of cis-norbornene-5,6-endo-dicarboxylic anhydride.

Materials:

-

cis-Norbornene-5,6-endo-dicarboxylic anhydride

-

Deionized water

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge cis-norbornene-5,6-endo-dicarboxylic anhydride.

-

Add a sufficient volume of deionized water to the vessel.

-

Heat the mixture to reflux with vigorous stirring. The anhydride is insoluble in water and may initially form globules. Stirring helps to increase the surface area for reaction.

-

Continue heating at reflux until the reaction is complete, which can be monitored by the disappearance of the solid anhydride.

-

Cool the reaction mixture to room temperature, which should result in the crystallization of the cis-1,3-cyclopentanedicarboxylic acid.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold deionized water.

-

Dry the product under vacuum to a constant weight. A yield of approximately 92% can be expected.[1]

Protocol 2: Large-Scale Synthesis of this compound (Fischer Esterification)

Materials:

-

cis-1,3-Cyclopentanedicarboxylic acid (357 g, 2.262 mol)

-

Methanol (1.75 L)

-

Concentrated Sulfuric Acid (70 mL)

-

Methyl tert-butyl ether (MTBE)

-